3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole
Overview
Description
3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole is a complex organic compound characterized by its bromine atoms and a dodecyloxyphenyl group attached to the carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole typically involves multiple steps, starting with the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions. Subsequently, the dodecyloxyphenyl group is introduced through a substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors under controlled conditions to ensure high purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving strong oxidizing agents.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, strong bases.
Major Products Formed:
Oxidation: Carbazole derivatives with increased oxygen content.
Reduction: Reduced forms of the compound with altered electronic properties.
Substitution: Derivatives with different substituents on the carbazole core.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, influencing cellular processes and signaling pathways. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
3,6-Dibromocarbazole
9-(4-Dodecyloxyphenyl)-9H-carbazole
Other brominated carbazole derivatives
Uniqueness: 3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole stands out due to its specific combination of bromine atoms and the dodecyloxyphenyl group, which imparts unique chemical and physical properties compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in material science, biology, and medicine.
Would you like more detailed information on any specific aspect of this compound?
Properties
IUPAC Name |
3,6-dibromo-9-(4-dodecoxyphenyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35Br2NO/c1-2-3-4-5-6-7-8-9-10-11-20-34-26-16-14-25(15-17-26)33-29-18-12-23(31)21-27(29)28-22-24(32)13-19-30(28)33/h12-19,21-22H,2-11,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCTWVHXOOAKSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865163-47-9 | |
Record name | 3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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